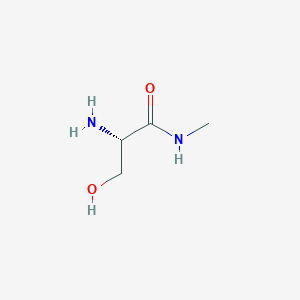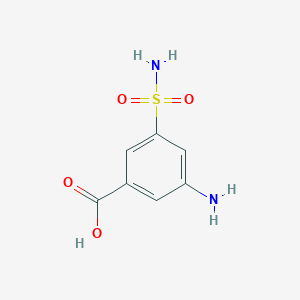
3-Amino-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C13H12N2O5S. It is a derivative of benzoic acid and contains both amino and sulfamoyl functional groups. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-sulfamoylbenzoic acid typically involves the reduction of corresponding 3-acylamino-5-sulfamoyl-benzoic acids. The process includes substituting the sulfamoyl group with a protective group and subsequently splitting off the protective group . Another method involves the condensation-dehydration reaction of 3-amino-4-phenoxy-5-sulfonylaminobenzoic acid with n-butanal in the presence of a boron trihalide ether catalyst, followed by hydrogenation using palladium carbon .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The methods are designed to be efficient, with high yields and minimal by-products. The use of catalysts and protective groups ensures the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium carbon, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzoic acids. These products have various applications in medicinal chemistry and industrial processes.
Scientific Research Applications
3-Amino-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is a key intermediate in the synthesis of diuretic drugs like bumetanide and furosemide
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an inhibitor of the Na+, K+, Cl− cotransport system, leading to increased excretion of water, sodium, and chloride ions . This mechanism is crucial for its diuretic effects in drugs like bumetanide and furosemide.
Comparison with Similar Compounds
Similar Compounds
Furosemide: Another diuretic with a similar structure but different substituents.
Torasemide: A nonacidic loop diuretic with a longer half-life and higher bioavailability.
Azosemide: A loop diuretic with a different mechanism of action.
Uniqueness
3-Amino-5-sulfamoylbenzoic acid is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its ability to inhibit the Na+, K+, Cl− cotransport system makes it a valuable compound in medicinal chemistry, particularly in the development of diuretic drugs.
Properties
Molecular Formula |
C7H8N2O4S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
3-amino-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H8N2O4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
InChI Key |
ZFQWZHGDRRHUBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


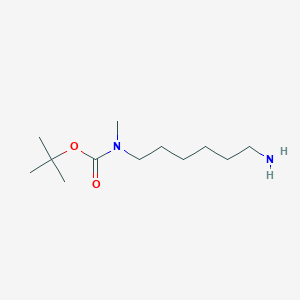
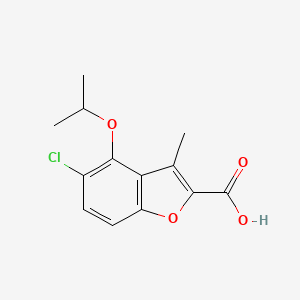
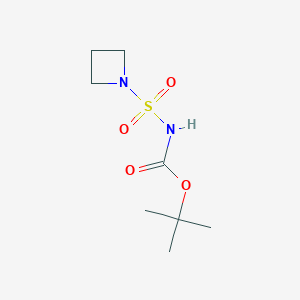
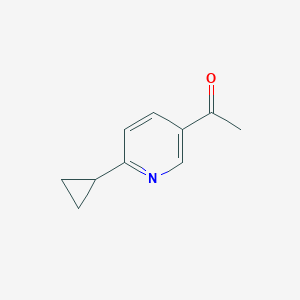
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
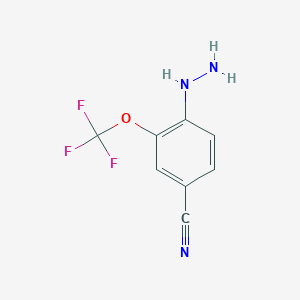
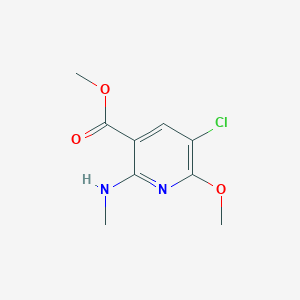
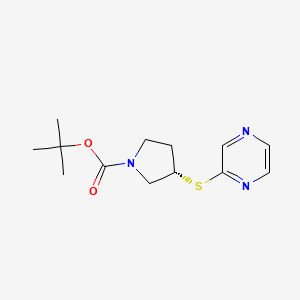
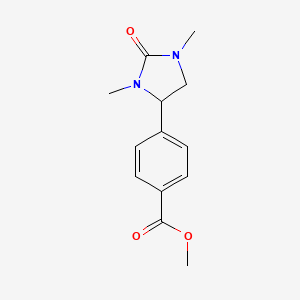
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)



